Allyl 4-chloro-2-(allyloxy)benzoate

Analytical Chemistry HPLC Method Development Quality Control

Allyl 4-chloro-2-(allyloxy)benzoate (CAS 93856-97-4) is a synthetic organic compound classified as a benzoic acid derivative with a molecular formula of C₁₃H₁₃ClO₃ and a molecular weight of 252.694 g/mol. It features a benzene ring with a chlorine atom at the 4-position, an allyloxy group at the 2-position, and an allyl ester group, giving it two distinct alkene functionalities capable of independent reactivity.

Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
CAS No. 93856-97-4
Cat. No. B12676654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 4-chloro-2-(allyloxy)benzoate
CAS93856-97-4
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C
InChIInChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2
InChIKeyGJCTZTYNZHADNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 4-chloro-2-(allyloxy)benzoate (CAS 93856-97-4): A Dual Allyl-Functionalized Benzoate Scaffold for Research and Industrial Sourcing


Allyl 4-chloro-2-(allyloxy)benzoate (CAS 93856-97-4) is a synthetic organic compound classified as a benzoic acid derivative with a molecular formula of C₁₃H₁₃ClO₃ and a molecular weight of 252.694 g/mol . It features a benzene ring with a chlorine atom at the 4-position, an allyloxy group at the 2-position, and an allyl ester group, giving it two distinct alkene functionalities capable of independent reactivity . This compound is also known by its IUPAC name, prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate, and synonymously as 2-Allyloxy-4-chlorobenzoic acid allyl ester . Its unique structure differentiates it from simpler mono-substituted benzoates and makes it a candidate for applications in fragment-based library design, Claisen-rearrangement chemistry, and as a versatile synthetic intermediate [1].

Why Allyl 4-chloro-2-(allyloxy)benzoate Cannot Be Replaced by Generic Allyl Benzoates in Critical Applications


Substituting Allyl 4-chloro-2-(allyloxy)benzoate with a generic allyl benzoate or a related analog is not straightforward due to the compound's specific interplay of electronic and steric factors governed by its dual ortho-allyloxy substitution and para-chloro group . The presence of the electron-withdrawing chlorine atom at the 4-position significantly impacts the electron density of the aromatic ring, which can alter the kinetics of reactions at the ortho-allyloxy group, such as the Claisen rearrangement, compared to non-halogenated analogs [1]. Furthermore, the compound possesses two distinct allyl groups—one as an ester and one as an ether—each with different leaving group abilities and reactivity profiles. A non-specific substitution can fail in applications requiring regioselective deprotection or sequential functionalization, as evidenced by studies on analogous systems where the 4-chloro substitution pattern dictates reaction outcomes and product selectivity in palladium-catalyzed deallylation reactions [2].

Product-Specific Quantitative Evidence Guide for Allyl 4-chloro-2-(allyloxy)benzoate (CAS 93856-97-4)


Validated HPLC Separation Method on Newcrom R1 Column for Purity and Pharmacokinetic Analysis

A specific reverse-phase (RP) HPLC method using a Newcrom R1 column has been established for the separation of Allyl 4-chloro-2-(allyloxy)benzoate [1]. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid, with formic acid as a Mass-Spec (MS) compatible alternative. This method is scalable from analytical to preparative separations and is also suitable for pharmacokinetic studies, providing a directly implementable analytical protocol not defined for many close structural analogs [1].

Analytical Chemistry HPLC Method Development Quality Control

Dual Allyl Functionality Enables Substrate-Specific Selectivity in Palladium-Catalyzed Deallylation Reactions

The compound's structure, bearing both an allyl ester and an allyl ether, allows for chemoselective deprotection under palladium catalysis [1]. In a closely related model system, the non-chlorinated analog Allyl 2-allyloxybenzoate undergoes selective deallylation of the allyloxy (ether) group to yield allyl salicylate in quantitative yield without affecting the allyl ester [1]. The 4-chloro substituent in the target compound is expected to modulate this selectivity due to its electron-withdrawing effect, potentially altering reaction rates and providing a distinct selectivity and kinetic window compared to non-halogenated or differently substituted benzoates, such as 5-chloro or 4-methyl analogs [2].

Organic Synthesis Catalysis Protecting Group Chemistry

Physicochemical Profile Benchmarking: Calculated LogP and Boiling Point Differentiate from Less Lipophilic Analogs

Calculated physicochemical properties provide a basis for comparison with potential analogs [1]. Allyl 4-chloro-2-(allyloxy)benzoate exhibits a calculated LogP of 3.25-3.93 and a boiling point of 349.2 °C [REFS-1, REFS-2]. Compared to the non-chlorinated analog Allyl 2-allyloxybenzoate (LogP ~2.5) or the more polar 4-chloro-2-hydroxybenzoic acid allyl ester (LogP ~2.8), the target compound is significantly more lipophilic. Its boiling point is also distinct from the 4-chlorophenyl 2-(allyloxy)benzoate isomer, which has a different molecular weight (288.73 g/mol) and boiling point . These differences influence chromatographic retention, membrane permeability predictions, and formulation solvent selection.

Physicochemical Properties Drug Design Pre-formulation

Best Research and Industrial Application Scenarios for Allyl 4-chloro-2-(allyloxy)benzoate


Quality Control and Purity Analysis in Pharmaceutical Intermediate Manufacturing

A QC laboratory can immediately implement the validated Newcrom R1 RP-HPLC method for routine purity analysis and impurity profiling of Allyl 4-chloro-2-(allyloxy)benzoate batches, as described in Section 3 [1]. The method's scalability to preparative chromatography also supports the isolation of process-related impurities, which is a critical requirement for regulatory starting material documentation.

Multi-Step Organic Synthesis Requiring Orthogonal Allyl Protection Strategies

For a synthetic route requiring sequential functionalization of phenol and carboxylic acid moieties, this compound offers a strategic advantage. As inferred from the chemoselective deallylation evidence in Section 3, the allyl ether can be selectively removed in the presence of the allyl ester using a palladium catalyst [1]. The 4-chloro substituent further tunes the reactivity, making this compound a preferred building block over non-halogenated analogs for synthesizing complex salicylate derivatives. This is crucial for medicinal chemistry groups procuring intermediates for library synthesis.

Fragment-Based Drug Discovery Leveraging a Unique Lipophilic Chloro-Allyloxy Scaffold

The compound's calculated LogP of 3.25-3.93 places it in a desirable lipophilicity range for fragment-based screening of targets with hydrophobic binding pockets, such as certain nuclear receptors or membrane-associated enzymes [1]. Compared to the less lipophilic Allyl 2-allyloxybenzoate, this chloro-substituted scaffold provides an enhanced hydrophobic interaction potential while retaining the synthetic handles (allyl groups) for fragment elaboration via on-DNA compatible chemistries, making it a strategic procurement choice for fragment library curators.

Precursor for Claisen Rearrangement-Derived Bioactive Phenols

The ortho-allyloxy group is a classic substrate for the thermal Claisen rearrangement to generate ortho-allyl phenols. The target compound can undergo this rearrangement to form a trisubstituted phenol with a chlorine atom, which is a common motif in agrochemical and pharmaceutical intermediates [1]. The presence of the allyl ester provides an additional site for subsequent orthogonal modifications, a synthetic versatility not offered by simpler allyl phenyl ethers. This makes it a differentiated starting material for process R&D groups evaluating scalable routes to complex phenol targets.

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